
Sodium valproate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproate Sodium is synthesized by neutralizing valproic acid with sodium hydroxide. The reaction typically involves dissolving valproic acid in water and then adding sodium hydroxide to form the sodium salt . The reaction can be represented as follows:
C8H16O2+NaOH→C8H15NaO2+H2O
Industrial Production Methods: In industrial settings, Valproate Sodium is produced by reacting valproic acid with sodium hydroxide in a controlled environment to ensure high purity and yield. The process involves careful monitoring of pH and temperature to optimize the reaction conditions . The resulting solution is then filtered and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Valproate Sodium undergoes various chemical reactions, including:
Oxidation: Valproate Sodium can be oxidized to form valeric acid derivatives.
Reduction: It can be reduced to form different valeric acid analogs.
Substitution: Valproate Sodium can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Valeric acid derivatives.
Reduction: Valeric acid analogs.
Substitution: Halogenated valeric acid derivatives.
Scientific Research Applications
Therapeutic Uses
-
Epilepsy Management
- Sodium valproate is primarily recognized as an effective treatment for epilepsy, particularly in patients with generalized seizures. It is often considered a first-line therapy due to its broad-spectrum efficacy across different seizure types .
- A systematic review indicated that this compound significantly reduces seizure frequency when compared to placebo, affirming its role in epilepsy management .
- Bipolar Disorder Treatment
- Migraine Prophylaxis
Valproate-Induced Bicytopenia
A notable case study involved a 22-year-old male with schizoaffective disorder who developed bicytopenia (thrombocytopenia and leukopenia) after this compound was introduced into his treatment regimen. The patient's blood counts were monitored regularly, revealing a significant drop following the initiation of this compound therapy. Upon withdrawal of the drug, blood counts normalized within days, underscoring the importance of monitoring for adverse drug reactions .
Teratogenic Effects
Research has highlighted the teratogenic potential of this compound, particularly in women of childbearing age. A case study illustrated the risk of neural tube defects associated with maternal exposure to this compound during pregnancy. Recommendations for women include preconception counseling regarding the risks and potential alternatives to this compound .
Synthesis Optimization and Environmental Considerations
Recent studies have focused on optimizing the synthesis of this compound to enhance production efficiency and reduce environmental impact. Research indicates that refining synthetic routes can lead to higher yields while minimizing costs and energy consumption . Key strategies include:
- Alternative Raw Materials : Exploring less expensive and more sustainable raw materials.
- Reaction Condition Optimization : Adjusting parameters such as temperature and pressure to improve yield and reduce waste.
- Greener Practices : Implementing environmentally friendly synthesis methods to align with global sustainability goals .
Mechanism of Action
Valproate Sodium is often compared with other antiepileptic drugs, such as:
Valproic Acid: The parent compound of Valproate Sodium, used similarly in epilepsy and bipolar disorder treatment.
Levetiracetam: Another antiepileptic drug with a different mechanism of action, often used as an alternative to Valproate Sodium.
Uniqueness: Valproate Sodium is unique due to its broad spectrum of antiepileptic efficacy and its ability to modulate multiple neurotransmitter systems and signaling pathways . Its ability to inhibit histone deacetylases and influence gene expression further distinguishes it from other antiepileptic drugs .
Comparison with Similar Compounds
- Valproic Acid
- Valproate Semisodium
- Levetiracetam
- Lamotrigine
- Carbamazepine
Biological Activity
Sodium valproate (VPA), a widely used anticonvulsant and mood-stabilizing drug, exhibits diverse biological activities that extend beyond its primary applications in epilepsy and bipolar disorder. This article reviews the mechanisms of action, therapeutic effects, adverse reactions, and relevant case studies associated with this compound.
This compound interacts with multiple biological systems through various mechanisms:
- GABAergic Activity : VPA enhances the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. It achieves this by increasing GABA levels and inhibiting GABA transaminase, which breaks down GABA .
- Histone Deacetylase Inhibition : VPA acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is particularly relevant in neuroprotection and cancer therapy .
- Fatty Acid Metabolism : Recent studies have shown that VPA influences fatty acid metabolism in various organisms, enhancing the production of certain fatty acids while inhibiting others. For instance, it induces trans-9-elaidic acid production in human macrophages and alters fatty acid profiles in fungi .
Therapeutic Effects
This compound is primarily utilized for its anticonvulsant properties but has shown efficacy in several other areas:
- Epilepsy : VPA is effective against various seizure types, including generalized tonic-clonic seizures and absence seizures. Its broad-spectrum efficacy makes it a first-line treatment option .
- Bipolar Disorder : Case studies indicate that VPA stabilizes mood in patients with bipolar disorder, reducing manic episodes and improving overall emotional resilience .
- Skin Flap Survival : Research has demonstrated that this compound enhances skin flap survival in rat models, likely through its GABAergic activity and HDAC inhibition, promoting wound healing and tissue regeneration .
Adverse Reactions
Despite its therapeutic benefits, this compound is associated with several adverse effects:
- Bicytopenia : A case study reported a patient developing thrombocytopenia and leukopenia after initiating treatment with this compound. The drug was identified as the cause, leading to its withdrawal and subsequent recovery of blood counts .
- Teratogenic Effects : this compound is known to pose significant risks during pregnancy, with studies showing increased rates of fetal abnormalities. The risk of congenital malformations is estimated to be 10% in women taking VPA during conception compared to 2-3% in the general population .
Case Study 1: Bicytopenia Induced by this compound
A 22-year-old male diagnosed with schizoaffective disorder developed bicytopenia after being treated with this compound. Regular monitoring revealed a drop in platelet and leukocyte counts, necessitating the drug's withdrawal. Following cessation, blood counts normalized within a week .
Case Study 2: Efficacy in Bipolar Disorder
A female patient diagnosed with bipolar disorder experienced significant improvement in mood stabilization after being treated with this compound. The dosage was gradually increased, resulting in normalization of sleep patterns and emotional stability within four weeks .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Properties
CAS No. |
1069-66-5 |
---|---|
Molecular Formula |
C8H16NaO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
sodium;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(CCC)C(=O)O.[Na] |
Appearance |
White to off-white crystalline powder |
Key on ui other cas no. |
1069-66-5 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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